5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that features an isoxazole ring substituted with a hydroxy and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also being explored to reduce costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylic Acid involves its interaction with various molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The isoxazole ring can also interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
- 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
Uniqueness
5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylic Acid is unique due to the presence of both hydroxy and nitro groups on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H6N2O6 |
---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
5-(4-hydroxy-3-nitrophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6N2O6/c13-8-2-1-5(3-7(8)12(16)17)9-4-6(10(14)15)11-18-9/h1-4,13H,(H,14,15) |
InChI Key |
HTTZZYAYXPLMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
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